2-(3-Methoxyphenyl)pyrimidin-5-ol
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Overview
Description
2-(3-Methoxyphenyl)pyrimidin-5-ol is a heterocyclic compound that features a pyrimidine ring substituted with a 3-methoxyphenyl group and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)pyrimidin-5-ol typically involves the condensation of 3-methoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization and subsequent hydroxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications.
Scientific Research Applications
2-(3-Methoxyphenyl)pyrimidin-5-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrimidin-5-ol: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(4-Methoxyphenyl)pyrimidin-5-ol: Similar structure but with the methoxy group at a different position, potentially altering its properties.
2-(3-Hydroxyphenyl)pyrimidin-5-ol: Contains a hydroxyl group instead of a methoxy group, which can influence its chemical behavior and applications.
Uniqueness
2-(3-Methoxyphenyl)pyrimidin-5-ol is unique due to the presence of both a methoxy group and a hydroxyl group, which can significantly impact its chemical reactivity and potential applications. The specific positioning of these groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
2-(3-Methoxyphenyl)pyrimidin-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrimidine ring substituted with a methoxyphenyl group at the 2-position and a hydroxyl group at the 5-position. The synthesis typically involves the condensation of 3-methoxybenzaldehyde with guanidine, followed by cyclization and hydroxylation, often utilizing solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites, thereby modulating cellular pathways and biological responses.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. For instance, derivatives of pyrimidine compounds have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Notably, some derivatives exhibited IC50 values in the nanomolar range, indicating potent cytotoxicity while maintaining low toxicity towards normal cells .
Table 1: Anticancer Activity of Pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin |
---|---|---|---|
This compound | MCF-7 | <0.05 | Comparable |
6-(4-methoxyphenyl)-dihydropyrimidine-5-carbonitrile | A549 | 0.039 | Better |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The inhibition of these enzymes suggests potential therapeutic applications in treating inflammatory diseases .
Table 2: COX Inhibition by Pyrimidine Derivatives
Compound | COX Inhibition IC50 (µM) |
---|---|
This compound | 4.6 |
Celecoxib | 0.01 |
Case Studies
- Anticancer Efficacy : A study evaluated various pyrimidine derivatives against MCF-7 and A549 cell lines, revealing that compounds similar to this compound demonstrated significant cytotoxicity with minimal side effects on normal cells .
- Inflammatory Response : Another investigation focused on the anti-inflammatory properties of related compounds, finding that they effectively reduced inflammation in animal models through COX inhibition, suggesting a pathway for further therapeutic development .
Properties
IUPAC Name |
2-(3-methoxyphenyl)pyrimidin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(5-10)11-12-6-9(14)7-13-11/h2-7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBGMORBKPLWDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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